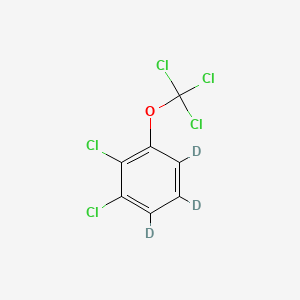
Pentachloroanisole-d3(methoxy-d3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachloroanisole-d3 (methoxy-d3) is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The molecular formula for Pentachloroanisole-d3 (methoxy-d3) is C7Cl5D3O, and it has a molar mass of 283.38 g/mol . This compound is often used as a reference standard in various scientific research applications due to its isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentachloroanisole-d3 (methoxy-d3) typically involves the deuteration of pentachloroanisole. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents.
Industrial Production Methods
Industrial production of Pentachloroanisole-d3 (methoxy-d3) involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and conditions to ensure the efficient incorporation of deuterium into the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Pentachloroanisole-d3 (methoxy-d3) can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic compounds.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction can produce less chlorinated derivatives.
Applications De Recherche Scientifique
Pentachloroanisole-d3 (methoxy-d3) is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the quantification and identification of compounds.
Biology: In studies involving metabolic pathways and enzyme reactions where isotopic labeling is required.
Medicine: In pharmacokinetic studies to trace the distribution and metabolism of drugs.
Industry: In environmental analysis to monitor the presence of chlorinated compounds.
Mécanisme D'action
The mechanism of action of Pentachloroanisole-d3 (methoxy-d3) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and pathways. This isotopic effect is particularly useful in studies involving enzyme kinetics and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Pentachloroanisole-d3 (methoxy-d3) include:
Pentachloroanisole: The non-deuterated form of the compound.
Tetrachloroanisole: A related compound with one less chlorine atom.
Hexachloroanisole: A related compound with one more chlorine atom.
Uniqueness
Pentachloroanisole-d3 (methoxy-d3) is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in scientific research, such as improved sensitivity in analytical techniques and the ability to trace metabolic pathways more accurately.
Propriétés
Formule moléculaire |
C7H3Cl5O |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
1,2-dichloro-3,4,5-trideuterio-6-(trichloromethoxy)benzene |
InChI |
InChI=1S/C7H3Cl5O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H/i1D,2D,3D |
Clé InChI |
JCSOVYOOGCAVSC-CBYSEHNBSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)OC(Cl)(Cl)Cl)[2H] |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)OC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)


![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)






![2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium](/img/structure/B13832133.png)



